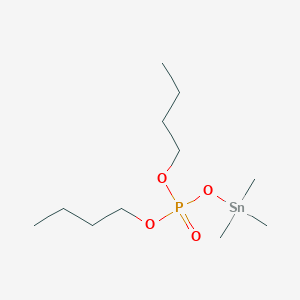
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane typically involves the reaction of organotin precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of butyl lithium and dimethylphosphite, followed by the introduction of tin chloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure the removal of impurities. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity levels required for industrial applications.
化学反应分析
Types of Reactions: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学研究应用
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound’s organotin moiety is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its biological activity, including antimicrobial and anticancer effects.
相似化合物的比较
Tributyltin oxide: Another organotin compound with similar applications in catalysis and materials science.
Dimethyltin dichloride: Used in organic synthesis and as a stabilizer in PVC production.
Triphenyltin hydroxide: Known for its use as a pesticide and in antifouling paints.
Uniqueness: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is unique due to its specific combination of butoxy, dimethyl, and oxo groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
88158-37-6 |
|---|---|
分子式 |
C11H27O4PSn |
分子量 |
373.01 g/mol |
IUPAC 名称 |
dibutyl trimethylstannyl phosphate |
InChI |
InChI=1S/C8H19O4P.3CH3.Sn/c1-3-5-7-11-13(9,10)12-8-6-4-2;;;;/h3-8H2,1-2H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI 键 |
IPWMFCSSJFPQIY-UHFFFAOYSA-M |
规范 SMILES |
CCCCOP(=O)(OCCCC)O[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
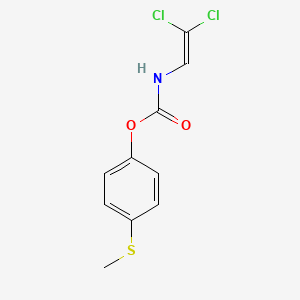
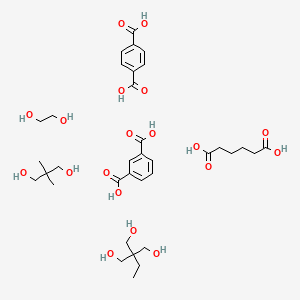
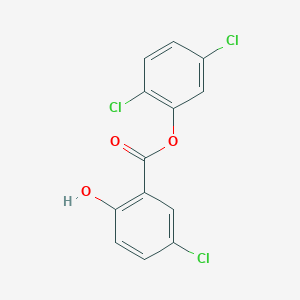
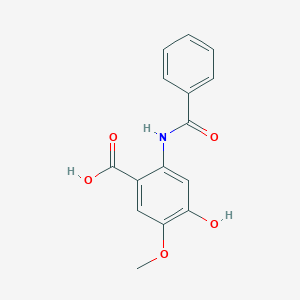
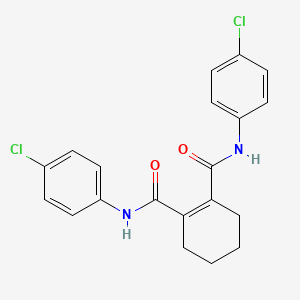
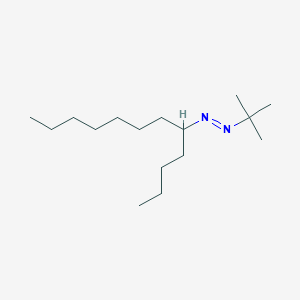
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
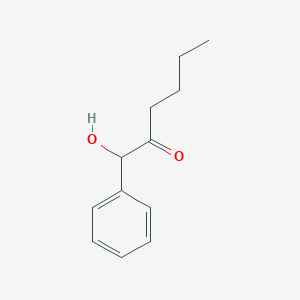
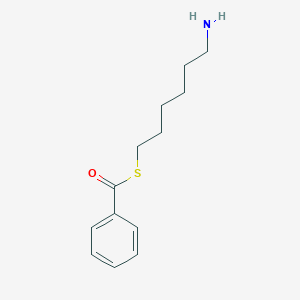

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
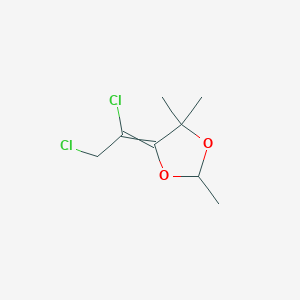
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
